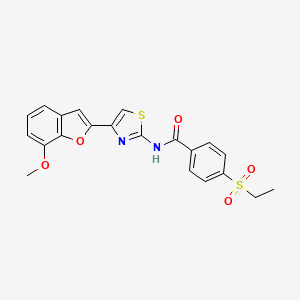

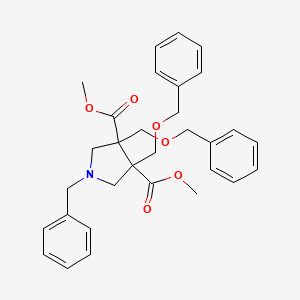

4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemically synthesized molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural analysis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from basic chemical materials. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, is achieved through methylation, thiocyanation, ethylation, and oxidation processes . This suggests that the synthesis of 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide could also involve similar steps, such as functional group transformations and the formation of heterocyclic systems, which are common in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their biological activity. Spectroscopic studies, such as MS, IR, 1H NMR, and 13C NMR, are typically used to characterize the structure of synthesized compounds . The crystal structure of a related compound, a Schiff base, has been determined, indicating the presence of tautomerism, which is significant for its photochromic and thermochromic characteristics . This implies that the molecular structure of 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide could also exhibit such properties and would require similar analytical techniques for its characterization.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and molecular framework. The synthesis of related compounds involves reactions such as methylation, thiocyanation, and oxidation . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, potentially affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The crystallographic analysis provides insights into the solid-state properties, such as lattice parameters and density . These properties are essential for the formulation and delivery of the compound in a biological context. The related compounds discussed in the papers suggest that detailed analysis of physical and chemical properties is necessary to understand the behavior of 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in various environments.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on compounds similar to 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has shown significant interest in their antioxidant capacities. Studies have focused on elucidating the reaction pathways underlying specific assays used to measure antioxidant capacity, such as the ABTS/PP decolorization assay. These studies aim to understand how different antioxidants, particularly those of phenolic nature, interact with radicals and the implications of these interactions for measuring total antioxidant capacity (Ilyasov et al., 2020).

Pharmacological Properties and Clinical Use

Compounds structurally related to 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide have been reviewed for their pharmacological properties and clinical use. For instance, metoclopramide, with distinct pharmacological properties, has been advocated for use in gastrointestinal diagnostics and various types of vomiting treatment. Such reviews provide a comprehensive overview of the clinical applications and the underlying mechanisms of action, offering insights into how related compounds could be applied in medical practice (Pinder et al., 2012).

Sulfonamides in Medicinal Chemistry

The sulfonamide group, a part of the compound , has been the subject of extensive research due to its presence in many clinically used drugs. A review covering the main classes of sulfonamides investigated between 2008 and 2012 highlighted the novel drugs and the potential therapeutic applications of sulfonamides, including their role as carbonic anhydrase inhibitors, COX2 inhibitors, and in the treatment of various cancers (Carta et al., 2012).

Benzothiazole Derivatives in Medicinal Chemistry

The benzothiazole unit, integral to the compound under discussion, is recognized for its pharmacological significance. Reviews have detailed the structural activity relationships and the importance of benzothiazole derivatives in medicinal chemistry, underscoring their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties (Bhat & Belagali, 2020). These reviews suggest that modifications to the benzothiazole core can lead to significant enhancements in biological activity, making it a key area of interest for the development of new therapeutic agents.

Mechanism of Action

Target of Action

The compound “4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” contains a benzofuran ring, which is a common structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

For example, some benzofuran compounds can interfere with DNA and RNA synthesis .

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many benzofuran derivatives are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Given the biological activities associated with benzofuran compounds, it’s possible that this compound could have effects such as inhibiting tumor growth or exerting antimicrobial activity .

properties

IUPAC Name |

4-ethylsulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S2/c1-3-30(25,26)15-9-7-13(8-10-15)20(24)23-21-22-16(12-29-21)18-11-14-5-4-6-17(27-2)19(14)28-18/h4-12H,3H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRITUNHWUNTHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542136.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)

![ethyl 2-(benzofuran-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2542139.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)